molecular formula C16H19ClO2 B8505452 5-Chloro-6-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 52758-56-2

5-Chloro-6-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B8505452
M. Wt: 278.77 g/mol
InChI Key: XJQHZLSYWHBXNT-UHFFFAOYSA-N
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Patent
US04004026

Procedure details

600 mg of finely powdered potassium hydroxide are added to a suspension of 500 mg of crude 5-chloro-6-cyclohexyl-indane-1-aldoxime in 20 ml of ethylene glycol and the mixture is stirred for 3 hours at 190° C under nitrogen. It is then cooled to room temperature and the reaction mixture is partitioned between 50 ml of ether and 50 ml of water. The aqueous layer is twice washed with 50 ml of ether at a time. The organic phases are extracted with 50 ml of water and the aqueous phases are adjusted to pH 2 with concentrated hydrochloric acid and extracted twice, with 50 ml of methylene chloride at a time. The methylene chloride phases are washed until neutral, dried over sodium sulphate and evaporated to dryness in vacuo. Chromatography of the evaporation residue on 20 g of silica gel, with benzene/ethyl acetate/glacial acetic acid (80:20:1) as the eluting agent, yields pure 5-chloro-6-cyclohexyl-1-indanecarboxylic acid of melting point 140°-143° C (from petroleum ether).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-6-cyclohexyl-indane-1-aldoxime
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)C(C=NO)[CH2:8][CH2:7]2.[CH2:22]([OH:25])[CH2:23]O>>[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[CH:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1)[CH:23]([C:22]([OH:25])=[O:1])[CH2:8][CH2:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
5-chloro-6-cyclohexyl-indane-1-aldoxime
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C2CCC(C2=CC1C1CCCCC1)C=NO
Name
Quantity
20 mL
Type
reactant
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 hours at 190° C under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between 50 ml of ether and 50 ml of water
WASH
Type
WASH
Details
The aqueous layer is twice washed with 50 ml of ether at a time
EXTRACTION
Type
EXTRACTION
Details
The organic phases are extracted with 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted twice, with 50 ml of methylene chloride at a time
WASH
Type
WASH
Details
The methylene chloride phases are washed until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C2CCC(C2=CC1C1CCCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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